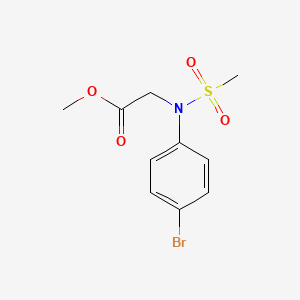

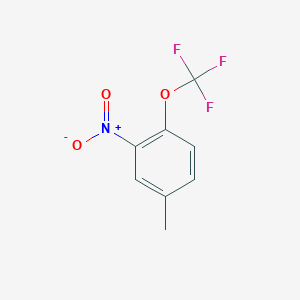

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

CO2 Incorporation and Organic Acid Formation

One of the applications involves the anaerobic metabolism of organic compounds where CO2 incorporation is significant. For example, the metabolism of m-cresol by methanogenic cultures leads to the accumulation of acetate, suggesting CO2 incorporation. Such processes highlight the role of bromoethanesulfonic acid and similar compounds in inhibiting methane production, which indirectly relates to the chemistry of methyl 2-(4-bromo-N-methylsulfonylanilino)acetate by showcasing the interactions between sulfonic acid derivatives and microbial metabolic pathways (Roberts et al., 1990).

Oxidation Reactions

Oxidation reactions form a crucial part of organic synthesis, and the study by Ogura et al. discusses the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane, demonstrating the potential for utilizing similar compounds in oxidation processes to achieve high yields of specific products (Ogura, Suzuki, & Tsuchihashi, 1980).

Enzyme Inhibition and Herbicide Action

Chaleff and Mauvais explored how certain sulfonylurea herbicides inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This highlights another potential application area for methyl 2-(4-bromo-N-methylsulfonylanilino)acetate, where structurally similar compounds act as enzyme inhibitors to control plant growth (Chaleff & Mauvais, 1984).

Coenzyme M Reductase System Activity

The synthesis and investigation of analogues for methyl-coenzyme M reductase, as discussed by Gunsalus et al., provide insight into the modification of sulfonate compounds and their impact on methanogenic processes. This research indicates a broader application scope for compounds like methyl 2-(4-bromo-N-methylsulfonylanilino)acetate in studying and influencing enzymatic activities involved in methane production (Gunsalus, Romesser, & Wolfe, 1978).

Synthesis and Anti-inflammatory Activity

Research into the synthesis and biological activity of compounds can also relate to the applications of methyl 2-(4-bromo-N-methylsulfonylanilino)acetate. For instance, the synthesis of cyclooxygenase inhibitors showcases how structural modifications of sulfone-based compounds lead to significant biological activities, such as anti-inflammatory effects, which might be explored with methyl 2-(4-bromo-N-methylsulfonylanilino)acetate derivatives (Harrak et al., 2010).

Propriétés

IUPAC Name |

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNXFAXERLOBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)

![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-(3-Fluorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682077.png)

![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)

![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)

![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)